Cas no 766-80-3 (3-Chlorobenzyl bromide)

3-Chlorobenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 1-(Bromomethyl)-3-chlorobenzene
- 3-CHLOROBENZYL BROMIDE
- A-BROMO-M-CHLOROTOLUENE
- ALPHA-BROMO-3-CHLOROTOLUENE
- ALPHA-BROMO-M-CHLOROTOLUENE
- M-CHLOROBENZYL BROMIDE
- Toluene, alpha-bromo-m-chloro-
- α-Bromo-3-chlorotoluene
- Benzene, 1-(bromomethyl)-3-chloro-
- à-bromo-3-chlorotoluene
- A-BROMO-3-CHLOROTOLUENE
- m-Chloro-α-bromotoluene
- α-Bromo-m-chlorotoluene
- 3-chlorobenzylbromide
- .alpha.-Bromo-m-chlorotoluene
- LZIYAIRGDHSVED-UHFFFAOYSA-N
- 1-(bromomethyl)-3-chloro-benzene
- NSC60110
- 3-chorobenzylbromide
- 3-chloro-benzylbromide
- PubChem10765
- 3-chloro-benzyl bromide
- KSC377
- MFCD00000597
- JBS4766KF8
- 1-bromomethyl-3-chlorobenzene
- 766-80-3
- LZIYAIRGDHSVED-UHFFFAOYSA-
- F0001-1951
- Toluene, .alpha.-bromo-m-chloro-
- 1-bromomethyl-3-chloro-benzene
- InChI=1/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
- EINECS 212-171-0
- FT-0615475
- W-104349
- NSC 60110
- CS-W001918
- 1-(bromo-methyl)-3-chlorobenzene
- AKOS000447218
- EN300-16586
- 1-chloro-3-bromomethyl benzene
- NS00037828
- NSC-60110
- .alpha.-Bromo-3-chlorotoluene
- A9717
- PS-10048
- 3-Chlorobenzyl bromide, 97%
- AM20041138
- SCHEMBL2436
- DTXSID40227411
- 1(Bromomethyl)3chlorobenzene
- DB-031897
- alphaBromo3chlorotoluene
- DTXCID40149902
- 3-Chlorobenzyl bromide
-
- MDL: MFCD00000597
- インチ: 1S/C7H6BrCl/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
- InChIKey: LZIYAIRGDHSVED-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])Cl
- BRN: 636504
計算された属性
- せいみつぶんしりょう: 203.93414g/mol
- ひょうめんでんか: 0
- XLogP3: 3.4
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 回転可能化学結合数: 1
- どういたいしつりょう: 203.93414g/mol
- 単一同位体質量: 203.93414g/mol
- 水素結合トポロジー分子極性表面積: 0Ų
- 重原子数: 9
- 複雑さ: 85
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.565 g/mL at 25 °C(lit.)
- ゆうかいてん: 17.5
- ふってん: 109°C/9.8mmHg
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.588(lit.)
- すいようせい: ぶんかい
- PSA: 0.00000
- LogP: 3.23490
- かんど: Lachrymatory
- ようかいせい: 未確定
3-Chlorobenzyl bromide セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280,P305+P351+P338,P310
- 危険物輸送番号:UN 3265 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45
- 福カードFコード:19
-
危険物標識:
- 危険レベル:6.1
- 包装グループ:II
- リスク用語:R34
- ちょぞうじょうけん:れいぞうほぞん
- セキュリティ用語:6.1
- 包装等級:III
3-Chlorobenzyl bromide 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
3-Chlorobenzyl bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB114690-10 g |
3-Chlorobenzyl bromide, 97%; . |
766-80-3 | 97% | 10g |
€23.50 | 2023-04-05 | |
Enamine | EN300-16586-0.5g |
1-(bromomethyl)-3-chlorobenzene |
766-80-3 | 95% | 0.5g |
$19.0 | 2023-07-07 | |
TRC | C427620-1000mg |
3-Chlorobenzyl bromide |
766-80-3 | 1g |
$75.00 | 2023-05-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804777-50g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 50g |
¥348.00 | 2022-09-02 | |
TRC | C427620-2.5g |
3-Chlorobenzyl bromide |
766-80-3 | 2.5g |
$87.00 | 2023-05-18 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106489-5g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 5g |
¥49.90 | 2023-09-03 | |
eNovation Chemicals LLC | D408976-25g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 25g |
$175 | 2024-05-24 | |
Fluorochem | 024563-1g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 1g |
£10.00 | 2022-02-28 | |
Oakwood | 024563-5g |
3-Chlorobenzyl bromide |
766-80-3 | 97% | 5g |
$11.00 | 2024-07-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1105-5G |
3-Chlorobenzyl Bromide |
766-80-3 | >95.0%(GC) | 5g |
¥70.00 | 2024-04-15 |
3-Chlorobenzyl bromide サプライヤー
3-Chlorobenzyl bromide 関連文献
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Vandna Kukshal,Mridul Mishra,Arya Ajay,Taran Khanam,Rahul Sharma,Divya Dube,Deepti Chopra,Rama Pati Tripathi,Ravishankar Ramachandran Med. Chem. Commun. 2012 3 453
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2. Generation and trapping of benzyl radicals from benzyl iodides by cobaloximemediated iodine atom abstractionsTrevor M. Brown,Christopher J. Cooksey,David Crich,Alan T. Dronsfield,Robert Ellis J. Chem. Soc. Perkin Trans. 1 1993 2131
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3. The synthesis of compounds with potential anti-folic acid activity. Part I. 7-Amino- and 7-hydroxy-pteridinesR. G. W. Spickett,G. M. Timmis J. Chem. Soc. 1954 2887
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4. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 2001 2109
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5. Abnormal reactions of the betaines R3PCH2·CH(ō)·RS. Trippett,B. J. Walker J. Chem. Soc. C 1966 887
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Mateusz Gosecki,Piotr Ziemczonek,Monika Gosecka,Malgorzata Urbaniak,Ewelina Wielgus,Monika Marcinkowska,Anna Janaszewska,Barbara Klajnert-Maculewicz J. Mater. Chem. B 2023 11 5552
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7. Protecting groupsKrzysztof Jarowicki,Philip Kocienski J. Chem. Soc. Perkin Trans. 1 1998 4005
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8. Concentrated salt effects on solvolysis rates in 1,4-dioxane–H2O mixed solvent and the expansion of the use of the Hammett equation for salt effectsMasashi Hojo,Tadaharu Ueda,Sunao Inoue,Yuki Kawahara J. Chem. Soc. Perkin Trans. 2 2000 1735
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9. Simplifying the growth of hybrid single-crystals by using nanoparticle precursors: the case of AgIBiao Xu,Ruji Wang,Xun Wang Nanoscale 2012 4 2713
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Madhu Sudhana Reddy Gangireddy,Vishnu Nayak Badavath,Caroline Velez,Naphat Loeanurit,Abhishek Thakur,Venkatnarayana Chowdary Maddipati,Naresh Kumar Katari,Orlando Acevedo,Siwaporn Boonyasuppayakorn,Rambabu Gundla New J. Chem. 2022 46 1087
3-Chlorobenzyl bromideに関する追加情報
3-Chlorobenzyl Bromide (CAS No. 766-80-3): A Comprehensive Overview
3-Chlorobenzyl bromide (CAS No. 766-80-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound is a brominated derivative of chlorobenzene, characterized by its unique chemical structure and reactivity. In this comprehensive overview, we will delve into the properties, synthesis, applications, and recent research developments surrounding 3-chlorobenzyl bromide.
Chemical Structure and Properties
3-Chlorobenzyl bromide has the molecular formula C7H6BrCl and a molecular weight of 194.48 g/mol. The compound consists of a benzene ring substituted with a chlorine atom at the para position and a bromomethyl group at the meta position. This unique arrangement of functional groups imparts distinct chemical properties to 3-chlorobenzyl bromide. It is a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents such as ethanol, acetone, and dichloromethane.
The physical properties of 3-chlorobenzyl bromide include a boiling point of approximately 215°C and a melting point of -20°C. The compound is stable under normal conditions but may decompose when exposed to high temperatures or strong bases. Its reactivity is primarily driven by the presence of the bromomethyl group, which makes it an excellent electrophile for various organic reactions.
Synthesis and Production
The synthesis of 3-chlorobenzyl bromide can be achieved through several methods, each with its own advantages and limitations. One common approach involves the bromination of 3-chlorobenzyl alcohol using hydrogen bromide (HBr) in the presence of an acid catalyst such as sulfuric acid (H2SO4). This reaction proceeds via an SN1 mechanism, where the alcohol first forms a carbocation intermediate before reacting with HBr to form the desired product.
An alternative method involves the direct bromination of 3-chlorotoluene using N-bromosuccinimide (NBS) in the presence of light or heat. This method offers better control over the regioselectivity of the bromination reaction and can yield higher purity products. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using microwave-assisted reactions or catalytic systems that minimize waste generation.
Applications in Chemistry and Pharmaceuticals
3-Chlorobenzyl bromide finds extensive applications in both academic research and industrial settings due to its reactivity and versatility. In organic synthesis, it serves as an important building block for constructing complex molecules. For instance, it can be used in nucleophilic substitution reactions to introduce various functional groups onto the benzene ring or to form carbon-carbon bonds with other organic compounds.
In pharmaceutical research, 3-chlorobenzyl bromide has been utilized as an intermediate in the synthesis of drugs targeting various therapeutic areas. One notable example is its use in the preparation of antiviral agents, where it can be converted into active compounds with potent antiviral activity against RNA viruses such as influenza and coronaviruses. Recent studies have also explored its potential in developing new antibiotics to combat multidrug-resistant bacteria.
Beyond pharmaceuticals, 3-chlorobenzyl bromide has applications in materials science, particularly in the development of functional polymers and coatings. Its reactivity allows it to be incorporated into polymer chains through copolymerization reactions, imparting desirable properties such as improved thermal stability or enhanced mechanical strength.
Recent Research Developments
The ongoing research on 3-chlorobenzyl bromide continues to expand its utility and uncover new possibilities. One area of active investigation is its use in catalytic systems for asymmetric synthesis. Researchers have developed chiral catalysts that can selectively convert 3-chlorobenzyl bromide into enantiomerically pure products, which are crucial for pharmaceutical applications where chirality plays a critical role in drug efficacy and safety.
In addition to catalysis, there is growing interest in using 3-chlorobenzyl bromide as a precursor for metal-organic frameworks (MOFs). These highly porous materials have potential applications in gas storage, separation processes, and catalysis. By incorporating 3-chlorobenzyl bromide-derived ligands into MOF structures, scientists aim to create materials with tailored properties for specific applications.
Safety Considerations and Handling Guidelines
In laboratory settings, 3-chlorobenzyl bromide should be stored in tightly sealed containers away from direct sunlight and sources of heat. It is recommended to store it under inert conditions such as nitrogen gas to prevent degradation or unwanted reactions. Proper disposal methods should also be followed to ensure environmental safety.
Closing Remarks
In conclusion, 3-chlorobenzyl bromide (CAS No. 766-80-3) is a valuable compound with a wide range of applications across multiple scientific disciplines. Its unique chemical structure and reactivity make it an indispensable tool for researchers working in organic synthesis, pharmaceutical development, materials science, and beyond. As ongoing research continues to uncover new possibilities for this versatile compound, its importance in advancing scientific knowledge and technological innovation is likely to grow even further.
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